molecular formula C18H22N2OS B2712151 2-amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 725226-64-2

2-amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2712151
CAS RN: 725226-64-2
M. Wt: 314.45
InChI Key: YUDADDRHNJOAIQ-UHFFFAOYSA-N
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Description

2-amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

The derivatives of tetrahydrobenzo[b]thiophene, including similar compounds to 2-amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been studied for their antibacterial and antifungal activities. These compounds have shown significant potential due to their biological activities, where the structural orientation plays a crucial role in their effectiveness. The intermolecular and intramolecular interactions observed in these compounds, such as hydrogen bonding, contribute to their biological activities by affecting their molecular conformation and stability (Vasu et al., 2005).

Synthesis and Biological Activity Prediction

Another area of interest is the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and their biological activity prediction. These derivatives are precursors for developing pharmacologically active compounds. Studies have focused on optimizing synthesis methods and analyzing these substances, which have shown promising cytostatic, antitubercular, and anti-inflammatory activities. This research suggests the potential for these compounds in pharmaceutical applications, emphasizing the need for further investigation into their pharmacological properties (С. Чиряпкин et al., 2021).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Research into novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has revealed their potential for antiarrhythmic, serotonin antagonist, and antianxiety activities. This study demonstrated the high activity of these compounds compared to established drugs, highlighting their potential as new therapeutic agents for treating various conditions related to heart rhythm disorders, serotonin-mediated diseases, and anxiety (A. Amr et al., 2010).

Heterocyclic Compound Synthesis

The compound has also been involved in reactions leading to the synthesis of heterocyclic compounds with potential pharmaceutical applications. Transformations of Gewald's amide, which shares a similar structure, have been studied, leading to various products. These transformations highlight the compound's versatility in synthesizing biologically active molecules, underscoring its significance in medicinal chemistry (S. G. Dzhavakhishvili et al., 2008).

properties

IUPAC Name

2-amino-6-methyl-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-11-3-6-13(7-4-11)10-20-18(21)16-14-8-5-12(2)9-15(14)22-17(16)19/h3-4,6-7,12H,5,8-10,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDADDRHNJOAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.